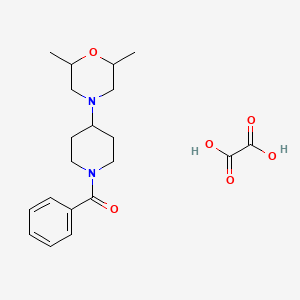
4-(1-benzoyl-4-piperidinyl)-2,6-dimethylmorpholine oxalate
Descripción general
Descripción
4-(1-benzoyl-4-piperidinyl)-2,6-dimethylmorpholine oxalate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound is commonly referred to as BZP and is a derivative of piperazine, which is a central nervous system stimulant. BZP has been found to have various biochemical and physiological effects and has been extensively studied for its potential therapeutic uses.
Mecanismo De Acción
BZP works by binding to specific receptors in the brain, known as dopamine and serotonin receptors. This binding results in the release of dopamine and other neurotransmitters, which can improve cognitive function and motor control. BZP also has a stimulant effect on the central nervous system, which can increase alertness and reduce fatigue.
Biochemical and Physiological Effects:
BZP has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters, which can improve cognitive function and motor control. BZP also has a stimulant effect on the central nervous system, which can increase alertness and reduce fatigue. Additionally, BZP has been found to have analgesic properties, which can reduce pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BZP has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. BZP also has a well-defined mechanism of action, which makes it a useful tool for studying the central nervous system. However, BZP has some limitations as well. It has a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, BZP can have variable effects depending on the individual, which can make it difficult to interpret study results.
Direcciones Futuras
There are several future directions for research on BZP. One potential area of study is its potential therapeutic uses in the treatment of neurological disorders. Further research is needed to determine the optimal dosage and administration of BZP for these conditions. Another area of study is the development of new synthetic methods for BZP, which could improve its stability and reduce its toxicity. Additionally, research is needed to better understand the long-term effects of BZP use and its potential for abuse.
Aplicaciones Científicas De Investigación
BZP has been studied extensively for its potential therapeutic uses, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Research has shown that BZP has the ability to increase the release of dopamine and other neurotransmitters, which can improve cognitive function and motor control.
Propiedades
IUPAC Name |
[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]-phenylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.C2H2O4/c1-14-12-20(13-15(2)22-14)17-8-10-19(11-9-17)18(21)16-6-4-3-5-7-16;3-1(4)2(5)6/h3-7,14-15,17H,8-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAXJSVGRCYGMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(3-{[3-(benzyloxy)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline](/img/structure/B3968819.png)
![1-[1-(4-chlorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3968835.png)
![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3968840.png)

![3-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B3968846.png)
![4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}morpholine oxalate](/img/structure/B3968857.png)
![N-(5-chloro-2-methoxyphenyl)-2-({5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3968864.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-6-phenyl-3-pyridazinamine](/img/structure/B3968869.png)
![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B3968872.png)

![7-(2-furyl)-10-(4-nitrophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3968882.png)
![1-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-ethylpiperazine oxalate](/img/structure/B3968900.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3968913.png)
![4,4'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3968921.png)